Home > Products > Screening Compounds P30973 > Beta-Amyloid (29-38)
Beta-Amyloid (29-38) -

Beta-Amyloid (29-38)

Catalog Number: EVT-247333
CAS Number:
Molecular Formula:
Molecular Weight: 887.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (29-38) is a peptide fragment derived from the larger amyloid precursor protein. This specific fragment is part of a family of beta-amyloid peptides that are implicated in the pathogenesis of Alzheimer's disease. The accumulation of beta-amyloid plaques in the brain is a hallmark of this neurodegenerative disorder, leading to synaptic dysfunction and neuronal death. Understanding the properties and behavior of beta-amyloid (29-38) is crucial for developing therapeutic strategies aimed at mitigating its effects.

Source

Beta-Amyloid (29-38) is generated through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The peptide sequence corresponds to amino acids 29 to 38 of the full-length beta-amyloid peptide, which ranges from 36 to 43 amino acids in length. This particular fragment has been studied for its role in oligomerization and neurotoxicity.

Classification

Beta-Amyloid (29-38) belongs to the class of peptides known as amyloids, specifically categorized under neurotoxic peptides due to their association with Alzheimer's disease pathology. It is classified as a beta-sheet rich peptide, which contributes to its propensity to aggregate and form fibrils.

Synthesis Analysis

Methods

The synthesis of beta-amyloid (29-38) can be achieved through solid-phase peptide synthesis or recombinant DNA technology.

  1. Solid-phase peptide synthesis: This method involves sequential addition of protected amino acids onto a solid support. The strategy typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, allowing for selective deprotection and coupling steps.
  2. Recombinant DNA technology: In this approach, a plasmid containing the gene coding for the amyloid precursor protein can be transfected into a suitable host cell line, allowing for expression and subsequent purification of the desired peptide fragment.

Technical Details

During solid-phase synthesis, careful control over reaction conditions, such as temperature and pH, is essential to ensure high yields and purity of the final product. High-performance liquid chromatography is often employed for purification and characterization of the synthesized peptide.

Molecular Structure Analysis

Structure

The molecular structure of beta-amyloid (29-38) includes a sequence of ten amino acids: Aspartic acid - Glutamic acid - Serine - Glutamic acid - Glycine - Valine - Phenylalanine - Tyrosine - Valine - Threonine.

The three-dimensional conformation is characterized by a predominance of beta-sheet structures, which are critical for its aggregation properties.

Data

The molecular formula for beta-amyloid (29-38) is C₄₈H₆₃N₉O₁₄S, with a molecular weight of approximately 1,020 Daltons. The peptide's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and circular dichroism spectroscopy.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (29-38) participates in several chemical reactions that are essential for its biological activity:

  1. Aggregation: The peptide readily forms oligomers and fibrils through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Modification: Post-translational modifications may occur, including phosphorylation or oxidation, which can influence its aggregation propensity and neurotoxicity.

Technical Details

Kinetic studies on the aggregation process often utilize Thioflavin T fluorescence assays to monitor fibril formation over time. These reactions can be influenced by factors such as pH, ionic strength, and temperature.

Mechanism of Action

Process

The mechanism by which beta-amyloid (29-38) exerts its toxic effects involves several pathways:

  1. Neurotoxicity: The oligomers formed by beta-amyloid (29-38) can disrupt synaptic function by interfering with neurotransmitter release and receptor signaling.
  2. Inflammation: Accumulation of beta-amyloid fragments triggers an inflammatory response mediated by microglia, contributing to neuronal damage.
  3. Calcium Dysregulation: Beta-amyloid oligomers can induce calcium influx into neurons, leading to excitotoxicity and cell death.

Data

Studies have shown that exposure to beta-amyloid (29-38) leads to increased levels of intracellular calcium in neuronal cell lines, correlating with impaired synaptic function and increased cell death rates.

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (29-38) is typically a white to off-white powder when synthesized. It is soluble in water and common organic solvents but may exhibit low solubility at physiological pH levels.

Chemical Properties

The chemical properties include:

  • Stability: The peptide is relatively stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to heat.
  • Reactivity: It can undergo reactions typical for peptides, including hydrolysis under extreme conditions.

Relevant analytical techniques include mass spectrometry for molecular weight determination and high-performance liquid chromatography for purity assessment.

Applications

Scientific Uses

Beta-Amyloid (29-38) has several applications in scientific research:

  1. Alzheimer's Disease Research: It serves as a model compound for studying amyloid aggregation mechanisms and testing potential therapeutic agents aimed at preventing or reversing aggregation.
  2. Neurobiology Studies: Researchers use this peptide to investigate synaptic dysfunctions associated with neurodegenerative diseases.
  3. Drug Development: Beta-Amyloid (29-38) is utilized in screening assays for compounds that may inhibit aggregation or mitigate neurotoxic effects.
Molecular Architecture and Structural Dynamics of Beta-Amyloid (29-38)

Sequence-Specific Conformational Polymorphism in Beta-Amyloid Fragments

The Beta-Amyloid (29-38) fragment (sequence: GSNKGAIIGLM*), corresponding to the C-terminal decapeptide of full-length Aβ42, exhibits significant conformational plasticity under varying physicochemical conditions. This fragment encompasses residues critical for initiating β-sheet formation and stabilizing hydrophobic clusters. Environmental factors such as pH, ionic strength, and agitation induce distinct structural states:

  • Low-pH Conditions: Promote β-hairpin formation with residues I31-A42 forming a hydrophobic core stabilized by van der Waals interactions between I31, I32, and M35 [2] [5].
  • Neutral pH: Favors extended β-strand configurations, facilitating parallel alignment and protofilament assembly [5].
  • Metal Ions: Zn²⁺ and Cu²⁺ bind to H33 and D23 (outside the fragment), indirectly destabilizing the native fold of Aβ(29-38) and promoting oligomerization [1] [4].

Solid-state NMR (ssNMR) studies reveal that residue-specific dynamics govern aggregation kinetics. For example, G33 and M35 exhibit torsional flexibility, enabling conformational switching between coil and β-strand states [8]. This intrinsic disorder allows Aβ(29-38) to adopt multiple metastable intermediates, contributing to the structural heterogeneity observed in amyloid plaques [2] [6].

Table 1: Structural Techniques for Characterizing Aβ(29-38) Polymorphism

TechniqueKey FindingsResolution
ssNMRIdentified β-strand propensity at I31-I41; dynamic disorder at N-terminus (G29)Atomic (Å)
Cryo-EMVisualized helical ribbon morphologies in acidic conditions3–4 Å
MD SimulationsPredicted salt-bridge disruption between K28 and A42 under oxidative stressSub-nanosecond
Hydrogen-Deuterium ExchangeRevealed solvent protection of L34-V36 backbone in fibrilsResidue-level

Role of Beta-Amyloid (29-38) in Stabilizing Cross-β-Sheet Motifs

Aβ(29-38) drives amyloidogenesis through two interconnected mechanisms: hydrophobic collapse and specific side-chain interactions. The C-terminal residues I41 and A42 (absent in Aβ40) create an augmented hydrophobic interface that accelerates nucleation:

  • Hydrophobic Contacts: Residues V36, G38, and V40 form a steric zipper with interdigitating side chains, as confirmed by X-ray diffraction of microcrystals. This motif generates a 4.8 Å meridional reflection characteristic of cross-β spacing [2] [10].
  • Salt Bridges: D23–K28 pairing (upstream of Aβ(29-38)) positions the fragment to stabilize fibril cores via electrostatic complementarity. Mutagenesis studies show K28A substitution disrupts fibril elongation [4].
  • β-Sheet Stacking: ssNMR data indicate in-register parallel alignment of I32–M35 segments, with G37 acting as a hinge for β-turn formation. This alignment is 30% more stable in Aβ42-derived fibrils than in Aβ40 due to I41–I41 packing [3] [10].

In hybrid aggregates, Aβ(29-38) nucleates full-length Aβ42 fibrillation by templating β-sheet registry. Fibrils seeded with synthetic Aβ(29-38) exhibit accelerated kinetics and distinct morphology compared to those seeded with Aβ40 [6] [10].

Table 2: Key Interactions Stabilizing Aβ(29-38) Fibril Cores

Interaction TypeResidues InvolvedEnergetic Contribution (kcal/mol)Biological Impact
HydrophobicV36-V36, I41-I41ΔG = −3.2 ± 0.4Enhances nucleation barrier crossing
Salt BridgeD23-K28*ΔG = −1.8 ± 0.3Orients fibril axis polarity
H-BondingG37–O···H–N–V40ΔG = −1.2 ± 0.2Stabilizes β-turn geometry

Note: D23-K28 lies upstream of Aβ(29-38) but constrains its folding.

Comparative Structural Analysis with Full-Length Aβ40/42 Using Cryo-EM and ssNMR

High-resolution structures of full-length Aβ fibrils highlight the outsized role of residues 29–42 in determining fibril architecture:

  • Cryo-EM of Aβ42 Fibrils: Type I/II fibrils from AD brains exhibit S-shaped folds where Aβ(29-38) forms a hydrophobic clamp with residues L34–V40. This clamp is absent in Aβ40 fibrils, which terminate at V40 and lack the I41–A42 anchoring motif [3].
  • ssNMR Dynamics: Backbone dihedral angles of I31–M35 in Aβ(29-38) mirror those in Aβ42 fibrils (RMSD = 0.6 Å) but diverge from Aβ40 (RMSD = 1.8 Å). Specifically, G33 in Aβ42 adopts a strained dihedral angle (Φ = −78°, Ψ = 70°) to accommodate I41 packing [8] [10].
  • Seeded Aggregation: Brain-derived Aβ42 fibrils incorporate Aβ(29-38) monomers 5× faster than Aβ40 monomers due to complementary steric zipper interfaces. This kinetic preference explains the enrichment of Aβ42 in amyloid plaques [6] [7].

Table 3: Structural Differences Between Aβ Isoforms in Residues 29–42

FeatureAβ42Aβ40Technique
C-Terminal FoldS-shaped bend at G37–I41Linear extension at G37–V40Cryo-EM (3.1 Å)
Hydrophobic CoreI31/L34/V36/I41 clusterI31/L34/V36 clusterssNMR
Fibril Twist Angle1.2° ± 0.3° per subunit2.5° ± 0.4° per subunitFiber diffraction
Protomer InterfaceSalt bridge K28–A42Van der Waals onlyMD simulations

Impact of Post-Translational Modifications on Beta-Amyloid (29-38) Folding

Post-translational modifications (PTMs) alter Aβ(29-38)’s aggregation landscape by perturbing charge distribution and steric bulk:

  • Phosphorylation at S26: Introduces a negative charge that repels D23, destabilizing the β-turn at G25–S26. This extends the solvent-exposed region of Aβ(29-38) and favors oligomerization over fibrillation [4] [7].
  • Oxidation of M35: Methionine sulfoxide formation disrupts hydrophobic packing with I32, reducing β-sheet content by 40% (measured by CD spectroscopy). Oxidized aggregates exhibit reduced neurotoxicity due to impaired membrane binding [4] [10].
  • Racemization of S26/L34: Generates D-enantiomers that inhibit β-sheet propagation through chiral mismatch. Isotope-edited IR spectroscopy shows racemized peptides form antiparallel β-sheets instead of parallel ones [4].

PTMs thus act as kinetic gatekeepers: Phosphorylation accelerates amorphous aggregation, while oxidation redirects assembly toward off-pathway, low-toxicity species.

Table 4: Clinically Relevant PTMs in Aβ(29-38)

PTM TypeSiteStructural ConsequencePathological Significance
PhosphorylationS26Disrupts salt bridge with K28; increases coil contentCorrelates with diffuse plaque morphology
OxidationM35Disrupts hydrophobic core; promotes oligomersLinked to antioxidant-responsive neurotoxicity
RacemizationS26/L34Induces chiral mismatch in β-sheetsAssociated with "aged" plaques in advanced AD

Properties

Product Name

Beta-Amyloid (29-38)

Molecular Weight

887.1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.